N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine: is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety linked to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated using appropriate alkylating agents.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods: For large-scale production, the synthesis route is optimized to minimize side reactions and maximize yield. The choice of solvents and reaction temperatures is crucial to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the dihydrobenzo[b][1,4]dioxin moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the ethanamine.
Scientific Research Applications
Chemistry: N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies for its antibacterial and antifungal properties .
Industry: The compound is used in the production of polymers and resins, where its structural properties contribute to the desired mechanical and chemical characteristics of the final products .
Mechanism of Action
The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety can interact with enzymes and receptors, modulating their activity. The ethanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-thiazolidine-2,4-dione
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness: N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine stands out due to its specific combination of the dihydrobenzo[b][1,4]dioxin and ethanamine groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
1156158-02-9 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H15NO2/c1-2-12-8-9-4-3-5-10-11(9)14-7-6-13-10/h3-5,12H,2,6-8H2,1H3 |
InChI Key |
NPJXURZYGXJFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.